2-(Aminomethyl)benzofuran-6-carbaldehyde
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Overview
Description
2-(Aminomethyl)benzofuran-6-carbaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an aminomethyl group at the second position and a carbaldehyde group at the sixth position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives. The acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofuran derivatives . Another approach involves the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of titanium trichloride and zinc powder in refluxing tetrahydrofuran (THF) is a common industrial method for the synthesis of benzofurans . This method allows for efficient cyclization and high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)benzofuran-6-carboxylic acid.
Reduction: Formation of 2-(Aminomethyl)benzofuran-6-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)benzofuran-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzofuran-6-carbaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the aminomethyl group.
2-(Hydroxymethyl)benzofuran-6-carbaldehyde: Similar structure but has a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
2-(Aminomethyl)benzofuran-6-carbaldehyde is unique due to the presence of both an aminomethyl and a carbaldehyde group on the benzofuran ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(aminomethyl)-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c11-5-9-4-8-2-1-7(6-12)3-10(8)13-9/h1-4,6H,5,11H2 |
InChI Key |
SCDGHBBEVQGRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=C2)CN |
Origin of Product |
United States |
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